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Compound of Interest

Compound Name: Hinc II

Cat. No.: B13384543 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

issues with Hinc II restriction enzyme digestion due to DNA methylation.

Frequently Asked Questions (FAQs)
Q1: What is the recognition sequence for Hinc II and how is it affected by methylation?

A1: Hinc II recognizes the degenerate six-base palindromic sequence GTPyPuAC, where "Py"

represents a pyrimidine (C or T) and "Pu" represents a purine (A or G). The enzyme cleaves

between the pyrimidine and purine residues. Hinc II is sensitive to certain types of DNA

methylation. Specifically, its activity is known to be inhibited by the methylation of the adenine

residue within its recognition sequence.[1] Furthermore, and more commonly problematic in

mammalian systems, Hinc II is blocked by CpG methylation when a CpG dinucleotide overlaps

with or is located immediately 5' or 3' to the GTPyPuAC recognition site.[1][2] It is important to

note that Hinc II is not sensitive to Dam or Dcm methylation, which are more common in

prokaryotic systems.[3]

Q2: My Hinc II digestion is not working or is incomplete. Could DNA methylation be the cause?

A2: Yes, incomplete or failed Hinc II digestion is frequently due to CpG methylation, especially

when working with mammalian genomic DNA or DNA that has been passed through a

methyltransferase-expressing system.[3] If the recognition site or its flanking regions contain

methylated cytosines in a CpG context, the enzyme's activity can be significantly inhibited.
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Q3: How can I determine if Hinc II inhibition is due to methylation?

A3: To ascertain if methylation is the cause of Hinc II inhibition, you can perform a control

experiment using a methylation-insensitive isoschizomer or a neoschizomer if one is available.

An isoschizomer recognizes the same DNA sequence, and a neoschizomer recognizes the

same sequence but cleaves at a different position. Comparing the digestion pattern of your

DNA with Hinc II and a methylation-insensitive enzyme that recognizes the same site can

reveal if methylation is the inhibitory factor. If the alternative enzyme digests the DNA to

completion while Hinc II does not, methylation is the likely cause. Another approach is to

amplify the target region using PCR. The resulting PCR product will be unmethylated and

should be readily digestible by Hinc II. If the PCR product digests and the original DNA does

not, this points to methylation-based inhibition.

Q4: What are the alternatives to Hinc II if my DNA is methylated?

A4: The primary isoschizomer of Hinc II is HindII. However, information regarding its sensitivity

to CpG methylation is not readily available, and it is also known to be sensitive to methylation.

Therefore, a more robust strategy is to identify an alternative restriction enzyme with a different

recognition sequence that cuts near your desired location and is known to be insensitive to

CpG methylation. You can use online tools and databases, such as REBASE, to find such

enzymes. If a suitable alternative enzyme is not available, you may need to consider other

techniques such as Methylation-Specific PCR (MS-PCR) or bisulfite sequencing to analyze

your region of interest without relying on Hinc II digestion.

Troubleshooting Guide
Problem: Incomplete or no digestion with Hinc II.
Is the enzyme active?

Possible Cause: Improper storage or handling of the enzyme.

Solution: Always store Hinc II at -20°C. Avoid repeated freeze-thaw cycles. To test the

enzyme's activity, perform a control digest with a known unmethylated substrate that

contains Hinc II recognition sites (e.g., lambda DNA). If the control DNA is digested

successfully, your enzyme is likely active.
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Is the DNA substrate of sufficient quality?

Possible Cause: Contaminants in the DNA preparation (e.g., ethanol, phenol, excessive

salts) can inhibit enzyme activity.

Solution: Re-purify your DNA sample using a column-based purification kit or by performing

a phenol:chloroform extraction followed by ethanol precipitation. Ensure the A260/A280 ratio

of your DNA is between 1.8 and 2.0.

Is DNA methylation inhibiting the digestion?

Possible Cause: The Hinc II recognition site or its flanking regions are methylated. This is a

common issue with eukaryotic genomic DNA.[1][2]

Solution:

PCR Amplification: Amplify the target region using a high-fidelity DNA polymerase. The

resulting PCR product will be unmethylated and should be susceptible to Hinc II digestion.

Use a Methylation-Insensitive Isoschizomer (if available): While a well-documented

methylation-insensitive isoschizomer for Hinc II is not commonly cited, it is good practice

to check for the latest enzyme specificities in databases like REBASE.

Alternative Enzyme Strategy: Use a different restriction enzyme that is insensitive to CpG

methylation and has a recognition site near your region of interest.

Methylation Analysis: If the methylation status itself is of interest, proceed with techniques

like Methylation-Specific PCR (MS-PCR) or bisulfite sequencing.

Data Presentation
The following table summarizes the expected digestion efficiency of Hinc II under different

methylation conditions.
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Substrate DNA Methylation Status
Expected Hinc II Digestion
Efficiency

Plasmid from dam+/dcm+ E.

coli
Dam and Dcm methylated

High (Not sensitive to

Dam/Dcm)

PCR Product Unmethylated High

Mammalian Genomic DNA Potentially CpG methylated
Low to None (Inhibited by CpG

methylation)

in vitro CpG methylated DNA CpG methylated
Low to None (Inhibited by CpG

methylation)

Experimental Protocols
Protocol 1: Diagnostic Digestion to Confirm Methylation-
Based Inhibition
This protocol helps determine if the inhibition of Hinc II is due to DNA methylation.

Materials:

Your DNA sample

Hinc II and recommended buffer

A suitable methylation-insensitive restriction enzyme with a nearby recognition site (optional

control)

High-fidelity DNA polymerase and primers flanking the Hinc II site

Agarose gel electrophoresis equipment

DNA ladder

Procedure:

Amplify the Target Region:
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Set up a PCR reaction to amplify a fragment of your DNA that contains the Hinc II
recognition site(s) of interest.

Use a high-fidelity polymerase to minimize PCR errors.

Purify the PCR product.

Set up Digestion Reactions:

Prepare three reaction tubes:

Tube A (Genomic DNA): 1 µg of your original DNA sample, Hinc II, and buffer.

Tube B (PCR Product): 500 ng of the purified PCR product, Hinc II, and buffer.

Tube C (Undigested Control): 1 µg of your original DNA sample and buffer (no enzyme).

Incubate the reactions at 37°C for 1-4 hours.

Analyze by Agarose Gel Electrophoresis:

Run the samples from all three tubes on an agarose gel, along with a DNA ladder.

Interpretation:

If Tube A shows a high molecular weight band similar to the undigested control (Tube

C), and Tube B shows smaller digested fragments, this strongly indicates that

methylation in your original DNA is inhibiting Hinc II.

If both Tube A and Tube B show incomplete or no digestion, the issue may be with the

enzyme's activity or the reaction conditions.

Protocol 2: Methylation-Specific PCR (MS-PCR)
This protocol allows for the determination of the methylation status of a specific CpG island.

Materials:

Bisulfite conversion kit
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DNA sample

Primers specific for methylated and unmethylated DNA sequences

Taq polymerase suitable for PCR with bisulfite-treated DNA

Control methylated and unmethylated DNA

Procedure:

Bisulfite Conversion:

Treat your DNA sample with sodium bisulfite using a commercial kit. This will convert

unmethylated cytosines to uracil, while methylated cytosines will remain unchanged.

PCR Amplification:

Set up two separate PCR reactions for each bisulfite-treated DNA sample:

Reaction M: Use primers designed to be specific for the methylated sequence

(containing CpGs).

Reaction U: Use primers designed to be specific for the unmethylated sequence (where

CpGs are converted to TpGs).

Include positive controls (known methylated and unmethylated DNA) and a no-template

control.

Agarose Gel Electrophoresis:

Run the PCR products on an agarose gel.

Interpretation:

A band in the "M" lane indicates methylation at the primer binding sites.

A band in the "U" lane indicates a lack of methylation.

Bands in both lanes suggest partial methylation in the sample population.
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Mandatory Visualization
Caption: Hinc II digestion is inhibited by CpG methylation.
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Click to download full resolution via product page

Caption: Troubleshooting workflow for Hinc II digestion failure.
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Caption: Experimental workflow to test for methylation-sensitive digestion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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